Ptaerochromenol
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Overview
Description
Ptaerochromenol is a member of chromenes.
Scientific Research Applications
Genetic Variation and Drug Responses
- Cyclooxygenase 1 (COX-1) and Drug Responses : Research indicates that genetic variations in genes such as COX-1 can affect responses to drugs. COX-1 plays a role in metabolizing arachidonic acid to prostaglandin, influencing drug efficacy and responses (Halushka, Walker, & Halushka, 2003).
Natural Product Chemistry
- Isolation of Ptaerochromenol : A study on the stems of Cneorum tricoccum led to the isolation of this compound methyl ether. This discovery contributes to the understanding of natural product chemistry and potential applications (González, Fraga, & Pino, 1974).
Protein Modification and Disease Understanding
- Post-Translational Modifications (PTMs) in Proteins : PTMs are crucial in understanding disease mechanisms and biological processes. PTMs lead to higher structural and functional protein diversity and are key in explaining gene product complexity (Kasteren et al., 2007).
Cancer Research
- CRISPR-mediated Mutation of Cancer Genes : The CRISPR/Cas system's application in cancer gene mutation studies offers new avenues for cancer research, potentially including this compound-related studies (Xue et al., 2014).
Histone Modification and Epigenetics
- Epigenetic Histone Modification : Histone PTMs are major regulators of epigenetic mechanisms. Their study helps understand cellular processes and diseases like cancer, potentially implicating compounds like this compound (Nadal et al., 2018).
Nanotechnology in Medicine
- Biomedical Application of Nanoparticles : The study of nanoparticles, including potential interactions with compounds like this compound, is significant in biotechnology and medicine (Jeyaraj et al., 2019).
Properties
CAS No. |
17398-11-7 |
---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C15H14O5/c1-15(2)4-3-9-12(20-15)6-11(18)13-10(17)5-8(7-16)19-14(9)13/h3-6,16,18H,7H2,1-2H3 |
InChI Key |
QLDUXSCWWAQMTC-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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